molecular formula C6H12N2O2 B3061263 N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine CAS No. 77400-46-5

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

Cat. No.: B3061263
CAS No.: 77400-46-5
M. Wt: 144.17 g/mol
InChI Key: QTABQKQRFWKBNU-UHFFFAOYSA-N
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Description

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is an organic compound with the molecular formula C6H12N2O2. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is characterized by a five-membered oxazolidine ring with nitroso and methyl substituents, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of 2,2,5-trimethyl-1,3-oxazolidine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst . The reaction typically occurs under mild conditions, often at room temperature, to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives .

Mechanism of Action

The mechanism by which N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites in DNA, leading to mutations and potential carcinogenesis. This compound targets cellular pathways involved in DNA repair and replication, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitroso-diethylamine
  • N-Nitroso-dimethylamine
  • N-Nitroso-morpholine

Uniqueness

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is unique due to its specific structural features, including the oxazolidine ring and the presence of three methyl groups. These structural elements influence its reactivity and biological activity, distinguishing it from other nitrosamines .

Properties

IUPAC Name

2,2,5-trimethyl-3-nitroso-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5-4-8(7-9)6(2,3)10-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABQKQRFWKBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(O1)(C)C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998615
Record name 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77400-46-5
Record name Oxazolidine, 3-nitroso-2,2,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
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N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
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N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
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Reactant of Route 6
N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

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